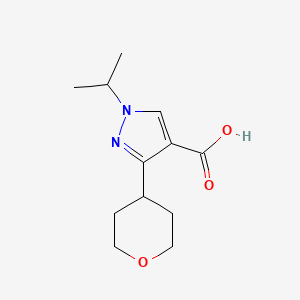

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8(2)14-7-10(12(15)16)11(13-14)9-3-5-17-6-4-9/h7-9H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUTXWUDTKVMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Key Structural Features

The compound’s structural analogs differ in substituent positions and functional groups:

- 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1250570-10-5): Ethyl (position 1) and isopropyl (position 3) groups with a carboxylic acid at position 4 .

- 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1342905-27-4): Oxan-4-yl (position 1) and carboxylic acid (position 3) .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid | C12H18N2O3 | 238.29 | Oxan-4-yl (3), Isopropyl (1) | Carboxylic acid (4) |

| 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | C9H14N2O2 | 182.22 | Ethyl (1), Isopropyl (3) | Carboxylic acid (4) |

| 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid | C9H12N2O3 | 196.21 | Oxan-4-yl (1) | Carboxylic acid (3) |

Key Observations :

- The target compound’s higher molecular weight (238.29 vs. 182.22/196.21) stems from combined substituents.

Reactivity

The carboxylic acid at position 4 in the target compound is prone to decarboxylation under thermal or basic conditions, similar to pyridone-3-carboxylic acids described in decarboxylation studies . This contrasts with 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, where the carboxylic acid at position 3 may exhibit distinct reactivity due to electronic effects from the adjacent oxan-4-yl group .

Computational and Electronic Properties

Noncovalent interaction analysis (e.g., using Multiwfn ) reveals that the oxan-4-yl group in the target compound contributes to van der Waals interactions and hydrogen bonding, while the isopropyl group introduces steric repulsion. Comparatively, the ethyl group in 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid offers fewer hydrogen-bonding opportunities but reduces steric hindrance .

Table 2: Computational Properties (Hypothetical Data)

| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid | 1.8 | 1 | 5 | 78.5 |

| 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 2.3 | 1 | 3 | 54.2 |

| 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid | 1.2 | 1 | 5 | 82.1 |

Biological Activity

Overview

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid functionality. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 238.28 g/mol

- CAS Number : 1890177-26-0

Synthesis

The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves:

- Formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

- Introduction of the oxan-4-yl group via nucleophilic substitution.

- Functionalization to incorporate the carboxylic acid group.

The biological activity of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit effects such as enzyme inhibition or receptor modulation, which can lead to alterations in metabolic processes.

Pharmacological Potential

Research indicates that derivatives of pyrazole compounds, including 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid, have shown promise in various pharmacological applications:

- Antimicrobial Activity : Compounds in this class have been assessed for their antibacterial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

- Insecticidal Properties : Research has indicated that pyrazole derivatives may exhibit larvicidal activity against mosquito vectors, such as Aedes aegypti, which is significant for public health due to its role in transmitting diseases like dengue and Zika virus.

Study on Antimicrobial Activity

A study evaluated the antibacterial properties of various pyrazole derivatives, including 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid. The results demonstrated that certain substitutions on the pyrazole ring enhanced antimicrobial efficacy, indicating a structure–activity relationship (SAR) that could guide future drug design.

Insecticidal Activity Assessment

In a larvicidal study, 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid was tested against Aedes aegypti. The compound showed significant larvicidal activity with LC50 values comparable to existing insecticides, suggesting its potential as a new active ingredient in mosquito control strategies.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| Temephos | <10.94 | N/A | Low |

| 3-(Oxan-4-ylyl)-1-propan-2-ylylpyrazole | 28.9 ± 5.6 | 162.7 ± 26.2 | Non-toxic at high doses |

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| pH | 4–6 | Enhances cyclization |

| Solvent | DMF/Acetic Acid | Improves solubility |

| Catalyst | Pd/C (5% loading) | Accelerates coupling |

Q. Table 2. Comparative Biological Activity of Enantiomers

| Enantiomer | Target Enzyme | IC (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| (R)-form | COX-2 | 0.45 | -9.2 |

| (S)-form | COX-2 | 1.78 | -7.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.